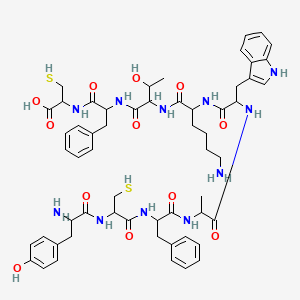
H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH is a synthetic peptide composed of a sequence of amino acids in their racemic (DL) forms. This peptide is notable for its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of both D- and L-forms of amino acids in the sequence can influence the peptide’s structural and functional properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid (DL-Cys) is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the process can be adapted to automated peptide synthesizers, which streamline the synthesis and reduce human error. Industrial methods also focus on optimizing reaction conditions to maximize yield and purity, including the use of advanced purification techniques like preparative HPLC.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions, stabilizing the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like alkyl halides for side-chain modifications.
Major Products
Disulfide-bridged peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from side-chain substitutions, which can alter the peptide’s biological activity or stability.
Aplicaciones Científicas De Investigación
H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH: has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for targeting specific receptors or enzymes.
Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.
Mecanismo De Acción
The mechanism by which H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH exerts its effects depends on its interaction with molecular targets. The peptide can bind to specific receptors or enzymes, influencing their activity. For example, the presence of aromatic residues like tyrosine and tryptophan can facilitate binding through hydrophobic interactions, while cysteine residues can form disulfide bonds, stabilizing the peptide’s conformation.
Comparación Con Compuestos Similares
H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH: can be compared to other synthetic peptides with similar sequences but different configurations (e.g., all L-forms or all D-forms of amino acids). Similar compounds include:
H-L-Tyr-L-Cys-L-Phe-L-Ala-L-Trp-L-Lys-L-Thr-L-Phe-L-Cys-OH: An all-L-form peptide with potentially different biological activity and stability.
H-D-Tyr-D-Cys-D-Phe-D-Ala-D-Trp-D-Lys-D-Thr-D-Phe-D-Cys-OH: An all-D-form peptide, which may exhibit increased resistance to enzymatic degradation.
The uniqueness of This compound lies in its racemic mixture, which can provide a balance of properties from both D- and L-forms, potentially enhancing its stability and activity in various applications.
Propiedades
Fórmula molecular |
C57H73N11O12S2 |
|---|---|
Peso molecular |
1168.4 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C57H73N11O12S2/c1-32(61-52(74)43(26-34-13-5-3-6-14-34)64-55(77)46(30-81)66-50(72)40(59)25-36-20-22-38(70)23-21-36)49(71)63-45(28-37-29-60-41-18-10-9-17-39(37)41)54(76)62-42(19-11-12-24-58)51(73)68-48(33(2)69)56(78)65-44(27-35-15-7-4-8-16-35)53(75)67-47(31-82)57(79)80/h3-10,13-18,20-23,29,32-33,40,42-48,60,69-70,81-82H,11-12,19,24-28,30-31,58-59H2,1-2H3,(H,61,74)(H,62,76)(H,63,71)(H,64,77)(H,65,78)(H,66,72)(H,67,75)(H,68,73)(H,79,80) |
Clave InChI |
KBSJPLZYMILRCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC5=CC=C(C=C5)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


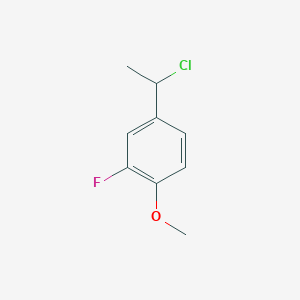

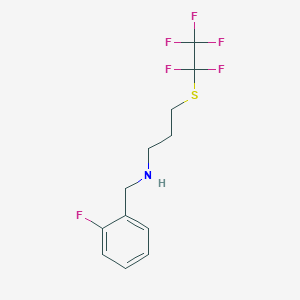
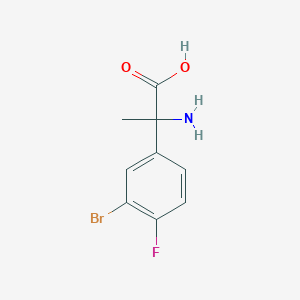

![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

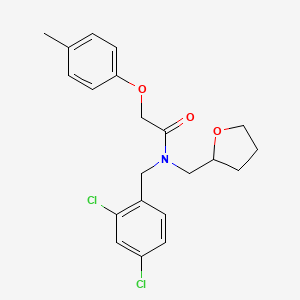
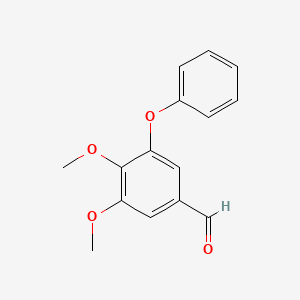

![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)

![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

